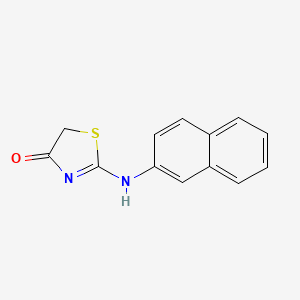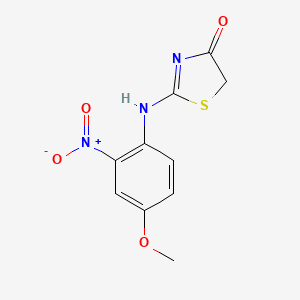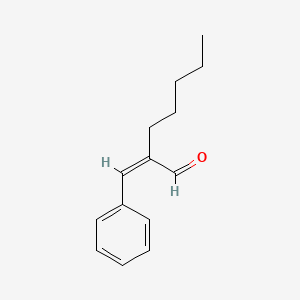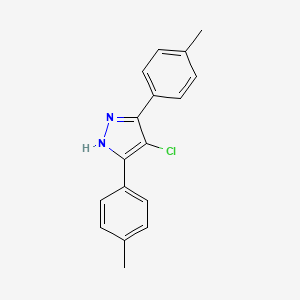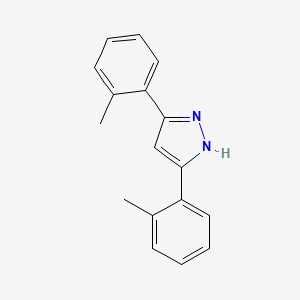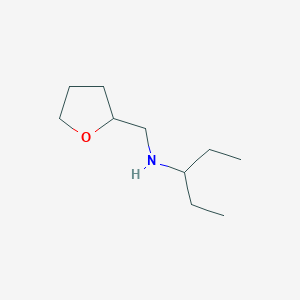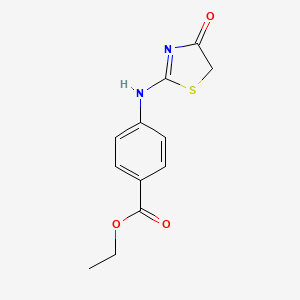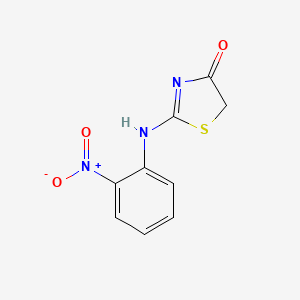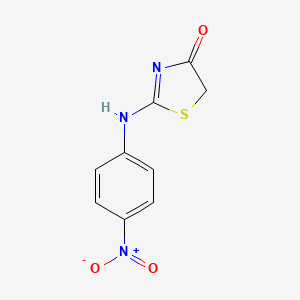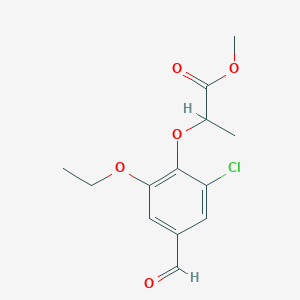
1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione
Overview
Description
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family. Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The molecular formula of “1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione” is C11H12N4O2 . The exact mass is 232.09602564 g/mol and the monoisotopic mass is also 232.09602564 g/mol .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.24 g/mol . It has a topological polar surface area of 69.8 Ų and a complexity of 291 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds .
Scientific Research Applications
Complex Formation with Divalent Metals : This compound and similar ligands like 1,3-bis(pyrazol-1′-yl)propane and 1,3-bis(5′-methylpyrazol-1′-yl)propane form coordination compounds with metals like copper, zinc, and cobalt. These ligands act as chelates, forming an eight-atom chelate ring with the metal ion, and are used to study the structural and spectral properties of these metal complexes (Schuitema et al., 2001).
Synthesis of Novel Organic Compounds : The synthesis of linearly bonded 1,1’ -bis[4-(1,3-diselenan-2-yl)pyrazoles] from related compounds showcases the versatility of pyrazole-based structures in forming new organic compounds with potential applications in material science or pharmaceuticals (Papernaya et al., 2013).
Development of Photoluminescent Materials : Lanthanide complexes based on derivatives of this compound, such as 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dionate, have been synthesized for their photophysical properties. These complexes are studied for their potential use in luminescent materials (Taydakov et al., 2020).
Antibacterial Applications : Research on bis-isoxazolyl/pyrazolyl-1,3-diols derived from similar structures has shown potential antibacterial properties, offering insights into the development of new pharmaceutical agents (Juneja et al., 2013).
Crystal Structure Analysis : Studies have been conducted on the crystal structures of discrete complexes and coordination polymers containing pyrazole-based ligands, which aid in understanding the molecular geometry and potential applications in catalysis or material science (Potapov et al., 2012).
Investigation of Luminescent Properties : Luminescence properties of complexes containing pyrazolic 1,3-diketones have been investigated, particularly for their potential in optoelectronic applications (Komissar et al., 2019).
Synthesis of Flexible Ligands : The compound has been used in the synthesis of flexible ligands, which are important in the formation of complex structures with potential applications in various fields of chemistry (Potapov et al., 2007).
Corrosion Inhibition : Derivatives of this compound have been studied as corrosion inhibitors, indicating their potential in protecting metals from corrosion, which is significant in industrial applications (Ouchrif et al., 2005).
properties
IUPAC Name |
1,3-bis(2-methylpyrazol-3-yl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-14-8(3-5-12-14)10(16)7-11(17)9-4-6-13-15(9)2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXSGKVVNSJBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)CC(=O)C2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





